Spiro[5.5]undecane-1-carboxylic acid
Description
Spiro[5.5]undecane-1-carboxylic acid is a bicyclic compound featuring two fused cyclohexane rings connected at a single spiro carbon atom, with a carboxylic acid functional group at position 1. Its rigid spirocyclic framework confers unique conformational stability, making it valuable in medicinal chemistry and natural product synthesis.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
spiro[5.5]undecane-5-carboxylic acid |
InChI |
InChI=1S/C12H20O2/c13-11(14)10-6-2-5-9-12(10)7-3-1-4-8-12/h10H,1-9H2,(H,13,14) |
InChI Key |
FPFTXOQGJXGZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Diaza Spiro[5.5]undecane Intermediates (Patent CN101255159A)
A significant synthetic approach involves the preparation of diaza spiro[5.5]undecane derivatives as key intermediates, followed by functional group transformations to yield the target carboxylic acid.
Step 1: Formation of 3-benzyl-3,9-diaza spiro[5.5]undecane
Under a nitrogen atmosphere, 5 g of 3-benzyl-3,9-diaza spiro[5.5]undecane is dissolved in 50 mL anhydrous methylene chloride. Triethylamine (3 g) is added to the solution to facilitate subsequent reactions.
Step 2: Reduction to 3,9-diaza spiro[5.5]undecane
20 g of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane is suspended in 500 mL anhydrous tetrahydrofuran under nitrogen. Lithium aluminium hydride (11.2 g) is added slowly, and the mixture is refluxed for 16 hours. The reaction progress is monitored by HPLC. After completion, the mixture is cooled in an ice bath, and 100 mL of 2M NaOH aqueous solution is added dropwise, followed by stirring for 1 hour. The mixture is filtered through diatomite, and the filtrate is evaporated to dryness. The crude product is purified by column chromatography, yielding a faint yellow solid with a 73% yield.
Step 3: Introduction of Carboxylic Acid Group
The synthetic route continues with functionalization steps, such as acetylation or oxidation, to introduce the carboxylic acid moiety at the spiro center. For example, 3-ethanoyl-9-benzyl-3,9-diaza spiro[5.5]undecane can be synthesized by reacting 3-benzyl-3,9-diaza spiro[5.5]undecane with diacetyl oxide in the presence of triethylamine and 4-N,N-dimethylaminopyridine in methylene chloride at low temperature. Subsequent hydrogenation using palladium on carbon under 50 PSI hydrogen pressure at 50 °C for 16 hours removes benzyl protecting groups, yielding the free amine or acid derivatives with up to 80% yield.
Summary Table of Key Reaction Conditions and Yields
| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Product Description |
|---|---|---|---|---|---|---|
| 1 | 3-benzyl-3,9-diaza spiro[5.5]undecane + triethylamine | Anhydrous methylene chloride | Room temperature | — | — | Intermediate amine derivative |
| 2 | 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane + LiAlH4 | Anhydrous tetrahydrofuran | Reflux (approx. 66 °C) | 16 hours | 73 | Reduced diaza spiro compound |
| 3 | Diacetyl oxide + triethylamine + DMAP | Dichloromethane | Ice bath to RT | 2 hours | 98 | Acetylated spiro intermediate |
| 4 | Hydrogenation (Pd/C, H2 50 PSI) | Dehydrated alcohol | 50 °C | 16 hours | 80 | Deprotected, functionalized spiro acid |
This method emphasizes the use of protective groups and controlled reduction and oxidation steps to achieve the spirocarboxylic acid framework with good yields and purity.
Chemical Reactions Analysis
Types of Reactions: Spiro[5.5]undecane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The spirocyclic structure allows for unique reactivity patterns, making it a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield spirocyclic ketones or carboxylic acids, while reduction reactions produce spirocyclic alcohols .
Scientific Research Applications
Spiro[5.5]undecane derivatives have various applications across scientific research, including use in treatments for certain disorders, as anti-inflammatory agents, and as inhibitors .
Biological Activity and Treatment Applications
- Treatment of obesity Certain 1,9-diazaspiro[5.5]undecanes have shown potential in obesity treatment through mechanisms such as inhibiting acetyl CoA carboxylase, working as an antagonist against neuropeptide Y, and inhibiting 11β-hydroxysteroid dehydrogenase type 1 . For example, pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones have demonstrated inhibitory activity against human recombinant ACC1 and ACC2 .
- Central nervous system disorders These compounds can potentially treat psychotic, cardiovascular, immune system, cell signaling, and pain disorders .
- HIV-1 integrase inhibition Spiroundecane(ene) derivatives have been synthesized and evaluated as HIV-1 integrase inhibitors, acting as dual inhibitors of both 3’-processing and strand transfer reactions . An undecane core with at least one furan moiety appears to be preferred for IN inhibition .
Anti-Inflammatory Applications
- A 1,5-oxaza spiroquinone with a spiro[5.5]undeca ring system was identified as an anti-inflammatory scaffold . Modification of this scaffold enhanced its kinase-likeness, improving selectivity and potency. The anti-inflammatory activity was retained in hyperactivated microglial cells .
Other potential applications
- Spiro[5.5]undecanes can be used as building blocks in thermotropic liquid crystals .
- 3-Heterospiro[5.5]undecan-9-ones can be synthesized using methods such as Robinson annelation and hydrogenation .
- 1,9-Diazaspiro[5.5]undecanes could be used for the treatment of pain as well as various immune system, cell signaling, cardiovascular, and psychotic disorders .
Mechanism of Action
The mechanism of action of spiro[5.5]undecane-1-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, disrupting the bacterial cell wall synthesis and leading to antibacterial effects . The spirocyclic structure allows for precise binding to target proteins, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[5.5]undecane Derivatives with Heteroatoms
3,9-Diazaspiro[5.5]undecane-1-carboxylic Acid
- Structure : Contains two nitrogen atoms in the spirocyclic framework.
- Synthesis : Boc-protected derivatives (e.g., 9-[(tert-butoxy)carbonyl]-4-oxo-3,9-diazathis compound) are synthesized via multi-step routes .
- Applications : Used as intermediates in drug discovery; molecular weight = 312.366 .
2,4-Diazaspiro[5.5]undecane-1,5,9-triones
Spiro[4.5]decane Derivatives
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylates
- Structure : Smaller spiro[4.5] system with one nitrogen atom.
- Synthesis: Seven-step synthesis from ethyl cyclopentanonecarboxylate .
Spiro[4.5]decane-8-carboxylic Acid
- Structure : Spiro[4.5] framework with a carboxylic acid group.
- Synthesis: Limited details available; commercial suppliers list it as a building block .
Tricyclic and Non-Spiro Analogues
Tricyclo[4.3.1.1²,⁵]undecane-1-carboxylic Acid
- Structure : Tricyclic framework distinct from spiro systems.
- Synthesis : Produced via sulfuric acid/formic acid treatment of hydroxymethyltricyclo precursors (94% yield) .
- Applications: Precursor to antiviral agents (e.g., 1-aminomethyltricyclo derivatives) .
Undecylenic Acid (Non-Spiro)
- Structure : Linear C11 carboxylic acid.
- Properties: Classified as non-hazardous; used in cosmetics and antifungals .
Comparative Analysis Table
Biological Activity
Spiro[5.5]undecane-1-carboxylic acid is a unique compound characterized by its spirocyclic structure and carboxylic acid functional group. This compound has garnered interest in the scientific community due to its diverse biological activities and potential applications in drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The this compound features a distinctive spirocyclic arrangement that contributes to its unique chemical reactivity. The presence of the carboxylic acid group allows for further functionalization, making it a versatile intermediate in organic synthesis and drug design.
Research indicates that this compound and its derivatives interact with specific molecular targets, notably inhibiting the MmpL3 protein in Mycobacterium tuberculosis. This inhibition disrupts bacterial cell wall synthesis, highlighting its potential as an antibacterial agent. Furthermore, derivatives of this compound have shown promise in modulating various biological pathways, including those involved in cancer cell proliferation through the inhibition of geranylgeranyltransferase I (GGTase I) .
Biological Activities
The biological activities of this compound can be categorized into several therapeutic areas:
- Antibacterial Activity : Inhibition of MmpL3 in Mycobacterium tuberculosis suggests potential use in treating tuberculosis.
- Anti-inflammatory Effects : Compounds derived from spiro[5.5]undecane structures have been identified as anti-inflammatory agents, particularly in models of hyperactivated microglial cells .
- Cancer Treatment : The ability to inhibit GGTase I provides a mechanism for targeting hyperproliferative disorders, including various cancers .
Case Studies and Research Findings
Several studies have explored the biological activity of spiro[5.5]undecane derivatives:
- Inhibition of HIV Integrase : A study synthesized various derivatives that inhibited HIV integrase activity, demonstrating their potential as antiviral agents. The most active compounds contained specific substituents that enhanced their efficacy against integrase .
-
Anti-inflammatory Activity : Research indicated that certain spiro[5.5]undeca derivatives exhibited significant anti-inflammatory properties through selective inhibition of kinases involved in inflammatory pathways. Table 1 summarizes the inhibitory activities against various kinases:
These findings suggest that modifications to the spirocyclic structure can significantly affect biological activity and selectivity against specific targets .
Compound Kinase Target % Residual Activity at 30 μM 2d GSK3β 2.2 ± 0.8 1c CDK2/cyclin O 54.3 ± 0.1 2a JNK1 82.7 ± 0.1 - Therapeutic Applications : The review of 1,9-diazaspiro[5.5]undecanes highlighted their potential use in treating obesity and pain through mechanisms such as inhibition of acetyl CoA carboxylase and antagonism against neuropeptide Y .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Spiro[5.5]undecane-1-carboxylic acid derivatives, and how do their yields compare?
- Methodological Answer : Two main routes are described:
- Acid-catalyzed Robinson annulation : Produces spiro[5.5]undec-1-en-3-one but suffers from low yields (≤62%) due to methyl vinyl ketone polymerization .
- Diels-Alder adduct followed by hydrolysis and aldol cyclization : Higher yield (75%) and avoids polymerization issues, making it preferable for scalable synthesis .
Q. What spectroscopic techniques are critical for characterizing the spirocyclic structure of Spiro[5.5]undecane derivatives?
- Key Techniques :
- NMR : H and C NMR identify spirojunction signals (e.g., δ 3.46–1.29 ppm for protons and 155.9–17.3 ppm for carbons in Boc-protected derivatives) .
- IR Spectroscopy : Peaks at ~1692 cm confirm carbonyl groups in intermediates .
- HRMS : Validates molecular weight (e.g., [M + Na] at 276.1929 for CHNONa) .
Q. What in vitro models are used to evaluate the anti-inflammatory activity of Spiro[5.5]undecane derivatives?
- Experimental Design :
- Enzyme inhibition assays : COX-2 and 5-lipoxygenase (5-LOX) inhibition (IC < 2.80 mM), with selectivity indices compared to ibuprofen .
- Radical scavenging assays : DPPH and ABTS assays (IC < 1.25 mM) vs. α-tocopherol (IC 1.42–1.79 mM) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to mitigate low yields caused by polymerization?
- Strategies :
- Catalyst selection : Proline derivatives may suppress acid-catalyzed side reactions in Robinson annulation .
- Alternative routes : Prioritize Diels-Alder pathways for higher yields (75%) and reduced byproduct formation .
- Temperature control : Gradual heating (e.g., –78°C to room temperature) minimizes decomposition during lithiation steps .
Q. How can discrepancies between in vitro anti-inflammatory activity and computational docking results be resolved?
- Analytical Approach :
- Molecular dynamics simulations : Validate hydrogen bonding and binding affinity (e.g., –10.13 kcal/mol for 5-LOX interactions) .
- Dose-response validation : Repeat assays with purified enzymes to rule out off-target effects.
- Structural analogs : Test derivatives with modified substituents to refine SAR models .
Q. How should researchers design experiments to establish structure-activity relationships (SAR) for Spiro[5.5]undecane derivatives?
- Methodology :
- Synthetic diversification : Introduce functional groups (e.g., tert-butyl esters, methylamine) via reductive amination or hydroxylamine intermediates .
- Pharmacological profiling : Compare IC values across COX-2, 5-LOX, and antioxidant assays to identify key pharmacophores .
- Crystallography : Resolve X-ray structures of enzyme-ligand complexes to guide SAR refinement .
Q. What experimental approaches assess the stability of Spiro[5.5]undecane derivatives under physiological conditions?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
